![molecular formula C16H13N3O4 B3077603 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid CAS No. 1048915-96-3](/img/structure/B3077603.png)
4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid
Overview
Description
“4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid” is a chemical compound that likely contains a pyrazole scaffold . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole core, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular structure would need to be confirmed through further analysis.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid, also known as 4-[(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Antifungal Properties
In addition to its antibacterial effects, this compound exhibits strong antifungal properties. It has been tested against various fungal strains, including Candida species, and has shown the ability to inhibit fungal growth. This makes it a valuable compound in the treatment of fungal infections, particularly those resistant to conventional antifungal drugs .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
The compound has been studied for its anticancer properties, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown efficacy against several cancer cell lines, including breast, lung, and colon cancers. This makes it a promising candidate for further development as an anticancer agent .
Antioxidant Activity
This compound also exhibits antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
The compound has been found to inhibit certain enzymes, making it useful in various biochemical applications. For example, it can inhibit enzymes involved in the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity. Additionally, enzyme inhibition can be leveraged in drug development for targeting specific metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up potential therapeutic applications in neurology .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. Its antimicrobial and antifungal properties can be utilized to protect crops from bacterial and fungal infections, reducing the reliance on traditional chemical pesticides and promoting sustainable agricultural practices .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, are known to interact with a variety of biological targets .
Mode of Action
It is known that the presence of the benzoic acid moiety in similar compounds has been confirmed by various spectroscopic techniques .
Biochemical Pathways
Compounds with similar structures have been shown to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Pharmacokinetics
Studies of similar compounds suggest that they may have suitable pharmacokinetic properties for drug metabolism .
Result of Action
In vitro cytotoxic evaluation of similar compounds indicated that some exhibited potent inhibitory activities against certain cancer cell lines .
properties
IUPAC Name |
4-[(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(21)11-6-8-13(9-7-11)23-10-14-17-18-16(22)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDYFLDOOCHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=O)COC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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